molecular formula C14H10Cl2O2 B6407458 4-(3,4-Dichlorophenyl)-3-methylbenzoic acid CAS No. 869676-93-7

4-(3,4-Dichlorophenyl)-3-methylbenzoic acid

Cat. No.: B6407458
CAS No.: 869676-93-7
M. Wt: 281.1 g/mol
InChI Key: OMLGQLLYLHTGDQ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group on the benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-3-methylbenzoic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with a suitable methylbenzoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can result in the replacement of chlorine atoms with other functional groups .

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the electron transport chain in photosynthesis, similar to other chlorinated aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylacetic acid: Similar in structure but with an acetic acid moiety instead of a benzoic acid.

    3,5-Dichlorobenzoic acid: Contains chlorine atoms at different positions on the benzene ring.

    4-Chlorobenzoic acid: Contains only one chlorine atom on the benzene ring.

Uniqueness

4-(3,4-Dichlorophenyl)-3-methylbenzoic acid is unique due to the specific positioning of the chlorine atoms and the methyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-6-10(14(17)18)2-4-11(8)9-3-5-12(15)13(16)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLGQLLYLHTGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691247
Record name 3',4'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869676-93-7
Record name 3',4'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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